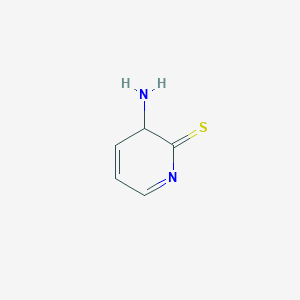

3-amino-3H-pyridine-2-thione

Description

Properties

Molecular Formula |

C5H6N2S |

|---|---|

Molecular Weight |

126.18 g/mol |

IUPAC Name |

3-amino-3H-pyridine-2-thione |

InChI |

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-4H,6H2 |

InChI Key |

ASAIRBCABMNUKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=S)N=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 3h Pyridine 2 Thione and Its Derivatives

Strategies for Direct Synthesis of the 3-amino-3H-pyridine-2-thione Core

The direct synthesis of the this compound core can be achieved through several efficient methods, including multicomponent reactions and cyclocondensation reactions.

Multicomponent Reaction Approaches for Ring Construction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex heterocyclic structures in a single step. bohrium.com The synthesis of pyridinethione derivatives can be achieved through a one-pot, three-component reaction. For instance, the reaction of cinnamaldehyde, cyanothioacetamide, and ethyl acetoacetate (B1235776) can yield 3-cyano-5-ethoxycarbonyl-6-methyl-4-styrylpyridine-2(1H)-thione. researchgate.net This approach is highly valued for its efficiency, allowing for the creation of diverse pyridine (B92270) derivatives with high yields and often under environmentally friendly conditions. bohrium.com Another example involves the one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, which can be performed using microwave irradiation for shorter reaction times and excellent yields. acs.org

A notable three-component reaction for synthesizing related thione derivatives is the Biginelli reaction, which involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and thiourea (B124793). beilstein-journals.org

Cyclocondensation Reactions Utilizing Specific Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of the this compound core and its annulated derivatives. A common strategy involves the Thorpe-Ziegler cyclization. This reaction is often applied to 2-(N-arylcarbamoylmethylsulfanyl)-3-cyanopyridine derivatives to afford 3-aminothieno[2,3-b]pyridine structures. researchgate.net The starting 2-thiopyridines are typically synthesized by the regioselective alkylation of 3-cyano-2(1H)-pyridinethiones with α-haloacetamides. mdpi.com

Another key precursor is 2-cyanothioacetamide, which can be reacted with various compounds to form the pyridinethione ring. For example, its reaction with a chalcone (B49325) intermediate, formed from the condensation of an acetophenone and a benzaldehyde, leads to a pyridinethione intermediate which can be further cyclized.

The reaction of 3-isothiocyanatobutanal with various amines can also lead to the formation of pyrimidine-2-thione derivatives through a [5+1] heterocyclization process. nih.gov Similarly, the interaction of 1,5-binucleophiles with carbon disulfide can form fused pyrimidine-thiones. nih.gov

Derivatization and Functionalization Techniques on the Pyridinethione Scaffold

Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization techniques to create a library of compounds with diverse properties.

Regioselective Alkylation and Acylation Reactions

The pyridinethione scaffold possesses multiple nucleophilic sites, making regioselectivity a crucial aspect of its derivatization.

Alkylation: Alkylation of this compound and its analogs typically occurs regioselectively at the sulfur atom, which is the more nucleophilic center. mdpi.comuzhnu.edu.ua This S-alkylation is a common first step in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. mdpi.comnih.gov For example, reaction with N-aryl-2-chloroacetamides in the presence of a base leads to the formation of 2-(N-arylcarbamoylmethylsulfanyl)pyridine derivatives. acs.org The choice of alkylating agent and reaction conditions can influence the outcome. For instance, alkylation with dihaloalkanes can lead to the formation of bis(triazolyl)alkane isomers, with regioselectivity influenced by steric effects. nih.gov

Acylation: Acylation reactions on the this compound scaffold can occur at the amino group or the sulfur atom, depending on the reaction conditions and the acylating agent. Acetylation of 3-aminothieno[2,3-b]pyridines with acetic anhydride (B1165640) can lead to N-acetylamino or N,N-diacetylamino derivatives. mdpi.com The solvent can also play a critical role in determining the structure of the acylation products. researchgate.net

Halogenation and Other Electrophilic Substitutions

Electrophilic substitution reactions on the pyridine ring of the thione scaffold are influenced by the electron-donating or withdrawing nature of the substituents present. The pyridine ring itself is generally considered electron-poor and deactivated towards electrophilic aromatic substitution. youtube.com However, the presence of activating groups can facilitate such reactions.

Halogenation, such as bromination, can be achieved on the pyridine ring. For example, 5-bromo-2-methoxypyridin-3-amine (B1520566) can be used as a starting material for further derivatization. researchgate.net The reactivity of halopyridines towards nucleophilic substitution is well-established, with halogens at the 2- and 4-positions being more readily displaced than those at the 3-position. abertay.ac.uk

Modifications of the Amino Moiety

The amino group at the 3-position of the pyridinethione scaffold is a versatile handle for a wide range of chemical transformations.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (NaNO₂/HCl). This diazonium intermediate can then be subjected to various nucleophilic substitution reactions. researchgate.net

Formation of Fused Heterocycles: The amino group, often in conjunction with an adjacent functional group, is a key participant in cyclization reactions to form fused heterocyclic systems. For example, reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with carbon disulfide can lead to the formation of pyridothienopyrimidines. researchgate.net Similarly, reaction with triethyl orthoformate can yield pyridothienopyrimidinones. researchgate.net Treatment of 3-aminothieno[2,3-b]pyridine-2-carbonitrile with ethylenediamine (B42938) in the presence of carbon disulfide can afford an imidazolylthienopyridine derivative. researchgate.net

Amide and Thiourea Formation: The amino group can readily react with acylating agents to form amides. It can also react with isothiocyanates, such as benzoyl isothiocyanate, to yield thiourea derivatives. scirp.org

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The reactivity of the this compound scaffold, particularly the nucleophilic sulfur atom and the adjacent reactive groups, allows for its elaboration into a diverse array of fused heterocyclic structures.

A primary and extensively studied route for synthesizing the thieno[2,3-b]pyridine (B153569) core involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione precursor, followed by an intramolecular cyclization. mdpi.comresearchgate.net This sequence, often a Thorpe-Ziegler reaction, is a powerful method for forming the thiophene (B33073) ring fused to the pyridine core. mdpi.com

The process begins with the alkylation of the sulfur atom in the pyridinethione ring using various α-halo carbonyl compounds, α-haloacetonitriles, or other alkylating agents with an electron-withdrawing group. tandfonline.comresearchgate.net This reaction is typically carried out in the presence of a base like potassium hydroxide (B78521), sodium ethoxide, or potassium carbonate. mdpi.comresearchcommons.org The resulting S-alkylated intermediate is often not isolated but is directly subjected to cyclization conditions. researchcommons.org The base promotes the intramolecular cyclization between the newly introduced active methylene (B1212753) group and the cyano group at the C3 position of the pyridine ring, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative. mdpi.comtandfonline.com

For instance, the reaction of 3-cyano-pyridine-2(1H)-thiones with reagents like phenacyl bromide, chloro-N-arylacetamides, or chloroacetone (B47974) in the presence of a base yields the corresponding 3-aminothieno[2,3-b]pyridines. scispace.comresearchcommons.org The reaction of a pyridinethione derivative with ethyl iodide produces an S-ethyl intermediate, which can be cyclized using sodium ethoxide to give the aminothieno[2,3-b]pyridine. researchcommons.org Similarly, reactions with 4-nitrobenzyl bromide and methyl 5-chloromethyl-2-furoate have been successfully employed to generate functionalized thieno[2,3-b]pyridines. mdpi.com

| Starting Pyridinethione | Alkylating Agent | Base/Solvent | Product | Reference(s) |

| 3-Cyano-4-aryl-6-(2'-thienyl)-pyridine-2(1H)-thione | Phenacyl bromide | Sodium ethoxide | 3-Amino-2-benzoyl-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridine | scispace.com |

| 3-Cyano-4-aryl-6-(2'-thienyl)-pyridine-2(1H)-thione | Chloro-N-arylacetamides | Sodium ethoxide | 3-Amino-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridine-2-carboxamide | scispace.com |

| 3-Cyanopyridine-2(1H)-thione derivative | Ethyl iodide | DMF-Sodium hydroxide | S-Ethyl intermediate -> 3-Aminothieno[2,3-b]pyridine derivative | researchcommons.org |

| 6-Methyl-4-methoxymethyl-3-cyano-2(1H)-pyridinethione | 4-Nitrobenzyl bromide | DMF/KOH | 3-Amino-2-(4-nitrophenyl)-6-methyl-4-methoxymethylthieno[2,3-b]pyridine | mdpi.com |

| 3-Cyano-pyridinethione derivative | Halogenated compounds (e.g., 6a-e) | - | 2-S-Alkylpyridine -> 3-Aminothieno[2,3-b]pyridine derivatives (8a-e) | researchgate.net |

The 3-aminothieno[2,3-b]pyridines, synthesized as described above, are valuable intermediates for the construction of more complex, multi-ring systems like pyridothienopyrimidines. tandfonline.comscispace.com These reactions typically involve treating the 3-amino derivative with a one-carbon electrophilic reagent.

For example, reacting 3-aminothieno[2,3-b]pyridines with triethyl orthoformate or formic acid leads to the formation of the pyrimidine (B1678525) ring, yielding pyridothienopyrimidine derivatives. researchcommons.orgresearchcommons.org The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ninhydrin (B49086) in acetic acid containing sulfuric acid results in spiro-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-triones. researchgate.net Furthermore, treatment of certain aminothieno[2,3-b]pyridine intermediates with carbon disulfide in pyridine can produce pyridothienopyrimidinedithione derivatives. researchcommons.orgresearchcommons.org

The synthesis of thieno[2,3-d]pyrimidines often starts from 2-aminothiophene-3-carboxylate precursors. These are condensed with reagents like isothiocyanates to form thienylthiourea derivatives, which are then cyclized using a base such as sodium hydroxide to yield thieno[2,3-d]pyrimidinone derivatives. ekb.egnih.gov For instance, reacting 2-amino-3-ethoxycarbonylthiophenes with alkyl or aryl isothiocyanates gives thienylthioureas, which upon cyclization with alcoholic potassium hydroxide, form 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govmdpi.com

| Precursor | Reagent(s) | Product Type | Reference(s) |

| 3-Aminothieno[2,3-b]pyridine derivative (10) | Triethyl orthoformate or Formic acid | Pyridothienopyrimidine (11) | researchcommons.orgresearchcommons.org |

| 3-Aminothieno[2,3-b]pyridine derivative (17) | Carbon disulfide/Pyridine | Pyrimidinedithione (21) | researchcommons.orgresearchcommons.org |

| 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides | Ninhydrin/H₂SO₄ | Spiro-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-1,3,4'(3'H)-trione | researchgate.net |

| 2-Amino-3-ethoxycarbonylthiophene (1a-c) | Aryl isothiocyanates, then KOH | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one (4a-g) | nih.govmdpi.com |

| 3-Amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene (3a) | Phenyl isothiocyanate | Thieno[3,2-b]pyrimidin-2-thione derivative (9) | yu.edu.jo |

The versatile this compound framework also serves as a starting point for other fused systems like pyrazolopyridines and triazolothienopyrimidines.

The synthesis of pyrazolo[3,4-b]pyridines can be achieved from pyridinethione precursors. For example, treatment of a 2-methylthio-pyridinethione derivative with hydrazine (B178648) hydrate (B1144303) can furnish the corresponding pyrazolo[3,4-b]pyridine. researchgate.netresearchgate.net The general strategy often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, which highlights the utility of amino-heterocycles in constructing the pyridine portion of the fused system. mdpi.com

The formation of a triazole ring fused to the pyridothienopyrimidine system has also been reported. This is accomplished by first converting a 3-aminothieno[2,3-b]pyridine into a pyridothienopyrimidine, which is then further functionalized. For example, a pyridothienopyrimidine derivative can be converted to a hydrazino intermediate, which upon reaction with triethyl orthoformate, cyclizes to form a triazolopyrimidothienopyridine. researchcommons.orgresearchcommons.org

Modern Synthetic Enhancements and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, time-saving, and environmentally friendly methods. These green chemistry approaches have been successfully applied to the synthesis of pyridinethione derivatives and their fused heterocyclic products.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including derivatives of pyridinethione. mdpi.comcu.edu.eg Reactions conducted under microwave irradiation often proceed with significantly reduced reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. mdpi.com

For example, the synthesis of thieno[2,3-b]pyridine derivatives via the reaction of pyridinethione precursors with α-haloketones and α-haloesters is effectively accelerated by microwave heating. yu.edu.jo In some cases, reaction yields have been reported to increase by 17–23% while reaction times were drastically reduced from hours to minutes. mdpi.com Similarly, the synthesis of thienylthiourea derivatives, which are precursors to thienopyrimidines, can be performed under microwave irradiation, affording higher yields in shorter times than traditional refluxing. ekb.eg Domino reactions, such as the alkylation-cyclization of thioureas with propargyl bromides to form 2-aminothiazoles, have also been efficiently carried out using microwaves, leading to high yields in just a few minutes. organic-chemistry.org

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |

| Synthesis of various fused heterocycles (8, 10, 11a,b, 12, 13) | 3-8 hours | 10-25 minutes | 17-23% increase | mdpi.com |

| Synthesis of thienylthiourea derivatives (2a-h) | Reflux heating | 45 seconds | Higher yields | nih.govmdpi.com |

| Synthesis of 3-cyano-2-(tri-O-acetyl-β-d-arabinopyranosylthio)pyridines | Conventional heating | 2-3 minutes | Higher yields, simpler operation | mdpi.com |

In line with the principles of green chemistry, significant efforts have been made to develop catalyst-free and solvent-free synthetic protocols. These methods reduce chemical waste and the use of hazardous substances.

Solvent-free, or solid-phase, reactions are particularly attractive. One such approach involves irradiating a homogenous solid mixture of a 2-thiopyridine and an acetylated sugar on a silica (B1680970) gel support with microwaves to produce thioglycosides, demonstrating a green protocol with high yields and simple operation. mdpi.com The synthesis of pyrano[3,2-c]pyridine derivatives has been achieved under solvent-free conditions using a magnetically recyclable acid-base bifunctional nanocatalyst, which allows for easy recovery and reuse of the catalyst. nanochemres.org

Catalyst-free syntheses have also been reported. For instance, the preparation of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) can be achieved by reacting primary amines, carbon disulfide, and a 2-bromo-1,3-dicarbonyl derivative in water, avoiding the need for a catalyst. scirp.orgscirp.org A mild, catalyst-free method for synthesizing 2-aminopyridines has also been developed, proceeding through a dihydrothiazolopyridinium salt intermediate. nih.gov These approaches not only simplify the reaction workup but also minimize the environmental impact of the chemical process.

Chemical Reactivity and Transformation Pathways of 3 Amino 3h Pyridine 2 Thione

Nucleophilic and Electrophilic Reactivity of the Pyridinethione Ring.

The pyridinethione ring in 3-amino-3H-pyridine-2-thione exhibits both nucleophilic and electrophilic characteristics, which dictate its reaction pathways with various reagents.

Nucleophilic Reactivity:

A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.comresearchgate.net The reactivity of a nucleophile is influenced by its electron density; species with higher electron density are generally more nucleophilic. researchgate.net In polar addition reactions, a nucleophile can add to a double bond, leading to the formation of an adduct. slideshare.net

The sulfur atom of the thiocarbonyl group is a primary site of nucleophilic attack. For instance, this compound reacts with halogenated compounds, such as haloacetamides, leading to S-alkylation and the formation of 2-S-alkylpyridine derivatives. researchgate.net These reactions are often carried out in the presence of a base, like potassium hydroxide (B78521), which facilitates the deprotonation of the thiol form, enhancing its nucleophilicity. umich.eduacs.org The resulting S-alkylated intermediates are versatile precursors for further transformations, including cyclization reactions. researchgate.net

The amino group at the 3-position also contributes to the nucleophilic character of the molecule. It can participate in condensation reactions with various electrophiles.

Electrophilic Reactivity:

An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.comresearchgate.net Electrophilic addition reactions involve the breaking of a π bond in a reactant with multiple bonds and the formation of two new σ bonds. byjus.com

The pyridine (B92270) ring itself is electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the amino group at the C-3 position can enhance the electron density of the ring through resonance, thereby influencing its reactivity towards electrophiles. While direct electrophilic substitution on the pyridine ring of this compound is not extensively documented in the provided search results, the reactivity of the pyridine-N-oxide derivative offers a useful analogy. Oxidation of pyridine to pyridine-N-oxide increases the ring's reactivity towards electrophilic aromatic substitution because the oxygen atom can donate electrons into the ring, creating high electron density at the C-2 and C-4 positions. bhu.ac.in This suggests that functionalization of the pyridine ring in this compound could potentially be achieved through its N-oxide derivative.

| Reaction Type | Reactant | Product | Key Feature |

| Nucleophilic Substitution | Halogenated compounds (e.g., N-aryl-2-chloroacetamide) | 2-S-Alkylpyridine derivatives | S-alkylation at the thiocarbonyl group. researchgate.netacs.org |

| Nucleophilic Addition | Not explicitly detailed | Not explicitly detailed | The amino group can act as a nucleophile. |

| Electrophilic Aromatic Substitution | Not explicitly detailed | Not explicitly detailed | Reactivity can be enhanced via N-oxidation. bhu.ac.in |

Ring-Closing Reactions and Heterocycle Annulation.

This compound is a valuable building block for the synthesis of fused heterocyclic systems through ring-closing or annulation reactions. These transformations often involve the participation of both the amino and the thione functionalities.

A prominent example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. The S-alkylated derivatives of this compound can undergo intramolecular cyclization to form the thieno[2,3-b]pyridine core. researchgate.net This process typically involves the reaction of the amino group with an appropriate functional group introduced during the S-alkylation step. For instance, the reaction with α-haloketones followed by base-mediated cyclization yields substituted thieno[2,3-b]pyridines. scirp.org

Furthermore, this compound can participate in condensation reactions to form fused pyrimidine (B1678525) rings. For example, its derivatives react with various one-carbon electrophilic reagents to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net The reaction with ketones like cyclopentanone (B42830) or cyclohexanone (B45756) can lead to tricyclic derivatives with a partially saturated pyrimidine ring. researchgate.net

The versatility of this compound in heterocycle annulation is further demonstrated by its use in the synthesis of more complex polycyclic systems. For example, it can be a precursor for the synthesis of 2,3,6-triazaphenothiazine through a base-catalyzed condensation with 4,5-dichloropyridazine. umich.edu Additionally, three-component annulation reactions involving 2-aminopyridines, ynals, and elemental sulfur can lead to the formation of imidazo[1,2-a]pyridine (B132010) thiones. acs.org

| Starting Material | Reagent(s) | Fused Heterocycle Formed | Reference |

| This compound derivative (S-alkylated) | Base | Thieno[2,3-b]pyridine | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | One-carbon electrophiles | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| This compound | 4,5-Dichloropyridazine, Base | 2,3,6-Triazaphenothiazine | umich.edu |

| 2-Aminopyridines, Ynals, Elemental Sulfur | Lewis Acid | Imidazo[1,2-a]pyridine thione | acs.org |

Oxidative and Reductive Transformations of the Thiocarbonyl Group and Pyridine Ring.

The thiocarbonyl group and the pyridine ring of this compound and its derivatives can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations:

The thiocarbonyl group (C=S) is susceptible to oxidation. For instance, the thione group in 3-bromopyridine-2-thiol (B151201) can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Similarly, the oxidation of related thienopyridines can yield S-oxides and sulfones. acs.orgnih.gov

The pyridine nitrogen can also be oxidized to form a pyridine-N-oxide. bhu.ac.in This transformation is typically achieved using peracids or hydrogen peroxide in acetic acid. bhu.ac.in The resulting N-oxide exhibits altered reactivity, often facilitating electrophilic substitution at the C4 position. bhu.ac.in

Unusual oxidative dimerization reactions have also been observed. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (NaOCl) can lead to the formation of complex dimeric structures through a process involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. acs.org

Reductive Transformations:

The thiocarbonyl group can be reduced to a thiol group. For example, 3-bromopyridine-2-thiol can be reduced to pyridine-2-thiol (B7724439) using reducing agents like lithium aluminum hydride.

The pyridine ring itself can be reduced, depending on the reducing agent used. bhu.ac.in The specific products of reduction were not detailed in the provided search results for this compound itself.

| Functional Group | Transformation | Reagent(s) | Product(s) | Reference |

| Thiocarbonyl | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide, Sulfone | |

| Pyridine Nitrogen | Oxidation | Peracids, H₂O₂/AcOH | Pyridine-N-oxide | bhu.ac.in |

| Amino & Thiophene (B33073) Ring | Oxidative Dimerization | NaOCl | Dimeric polycyclic compounds | acs.org |

| Thiocarbonyl | Reduction | Lithium aluminum hydride | Thiol |

Mechanistic Aspects of Rearrangement Reactions.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de These reactions can proceed through various mechanisms, often involving intermediates such as carbocations or carbanions. mvpsvktcollege.ac.inmsu.edu

While specific rearrangement reactions of this compound are not extensively detailed in the provided search results, the general principles of rearrangement reactions in organic chemistry can be applied to understand potential transformations.

One common type of rearrangement is the nucleophilic rearrangement , which involves the migration of a group to an electron-deficient center. cambridgescholars.com For example, the Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone via a carbocation intermediate. cambridgescholars.comlibretexts.org Similarly, the Beckmann rearrangement converts a ketoxime into an N-substituted amide in the presence of acid. mvpsvktcollege.ac.inlibretexts.org

The Wolff rearrangement is another important rearrangement reaction where an α-diazocarbonyl compound is converted into a ketene (B1206846) with the loss of dinitrogen. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles. wikipedia.org

The Favorskii rearrangement involves the conversion of α-halogenated ketones to carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. msu.edu

Although direct examples for this compound are lacking in the search results, its derivatives could potentially undergo such rearrangements under appropriate conditions, leading to novel molecular scaffolds. For instance, the presence of carbonyl and amino groups in its derivatives could make them substrates for rearrangements analogous to those mentioned above.

Exploration of Isomerization and Tautomeric Equilibria in Pyridinethiones.

Tautomerism is a form of isomerization where molecules can interconvert through the migration of a hydrogen atom or a group, accompanied by a shift of a double bond. nih.gov Pyridinethiones, including this compound, can exist in tautomeric forms.

The primary tautomeric equilibrium for pyridinethiones is the thiol-thione tautomerism . This compound can exist in equilibrium with its thiol tautomer, 3-amino-pyridine-2-thiol. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents. researchgate.netresearcher.life In many cases, the thione form is the more stable tautomer. For example, studies on 2-pyridinethione have shown that the thione form is more stable, and the tautomerization energy can be affected by hydration. researchgate.net The presence of water molecules can lower the activation barrier for proton transfer between the thione and thiol forms. researchgate.net

In addition to the thiol-thione tautomerism, the amino group at the C-3 position can participate in amino-imino tautomerism . This involves the migration of a proton from the amino group to the ring nitrogen or the sulfur atom, resulting in an imino tautomer. The relative stability of these tautomers is crucial for their biological activity and reactivity. researchgate.net

The study of tautomeric equilibria is often carried out using spectroscopic methods like NMR and UV spectroscopy, as well as computational methods. nih.govnih.govresearchgate.net For instance, the tautomeric equilibrium of 3-amino-4-pyridone (B15134873) has been shown to favor the pyridone form by a significant factor. rsc.org While this is an oxygen analog, it highlights the importance of such equilibria in related heterocyclic systems.

| Tautomerism Type | Interconverting Forms | Influencing Factors |

| Thiol-Thione | This compound ⇌ 3-Amino-pyridine-2-thiol | Solvent, Temperature, Substituents, Hydration researchgate.netresearcher.life |

| Amino-Imino | Amino form ⇌ Imino form | Molecular structure, Environment researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization in Pyridinethione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-amino-3H-pyridine-2-thione in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino (NH₂) protons and the protons on the pyridine (B92270) ring. The ¹³C NMR spectrum would correspondingly show signals for the carbon atoms, with the thiocarbonyl (C=S) carbon typically appearing at a characteristic downfield chemical shift.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. emerypharma.comscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the connectivity between the protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would definitively link the proton and carbon skeletons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is critical for determining the molecule's conformation and stereochemistry.

The structural elucidation of related heterocyclic systems, such as 3-aminothieno[2,3-b]pyridine derivatives, heavily relies on these combined techniques to assign all proton and carbon signals unambiguously. acs.org

Table 1: Illustrative NMR Data Assignments for a Pyridinethione Derivative

This table is based on expected values and data from analogous structures. acs.orgsapub.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| NH₂ | ~7.7 (broad singlet) | - | C2, C3 | - |

| H4 | ~7.0-7.5 (doublet) | ~120-130 | C2, C3, C5, C6 | H5 |

| H5 | ~6.8-7.2 (triplet) | ~115-125 | C3, C4, C6 | H4, H6 |

| H6 | ~7.8-8.2 (doublet) | ~135-145 | C2, C4, C5 | H5 |

| C2 (C=S) | - | ~175-185 | - | - |

| C3 (C-NH₂) | - | ~140-150 | - | - |

| C4 | - | ~120-130 | - | - |

| C5 | - | ~115-125 | - | - |

| C6 | - | ~135-145 | - | - |

Pyridinethiones can exist in equilibrium between two tautomeric forms: the thione form (containing a C=S bond) and the thiol form (containing an S-H bond). The name "this compound" specifies the thione tautomer. However, the potential for equilibrium with its 3-amino-pyridine-2-thiol counterpart is a key aspect of its chemistry.

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.netnih.gov By recording NMR spectra at different temperatures, researchers can observe changes in the signals. rit.edu

If the exchange between tautomers is slow on the NMR timescale at low temperatures, separate signals for each tautomer might be observed.

As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

By analyzing the spectra at the coalescence temperature, it is possible to calculate the activation energy (Gibbs free energy, ΔG‡) for the tautomeric interconversion. rit.edu

VT-NMR can also be employed to study conformational changes, such as the hindered rotation around single bonds, which has been observed in related N-aryl substituted thienopyridines. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are complementary.

For this compound, key vibrational modes would include:

N-H Stretching : The amino (NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3200-3500 cm⁻¹ region. sapub.org

C=S Stretching : The thiocarbonyl group has a characteristic stretching frequency. In related thione compounds, this band appears in the 1170-1250 cm⁻¹ range. sapub.org Its exact position can provide insight into the bond order and participation in hydrogen bonding.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1650 cm⁻¹ region.

N-H Bending : The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

In studies of similar molecules, FT-IR and FT-Raman spectra are often interpreted with the aid of computational Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in making precise assignments. rsc.orgnih.govresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

This table is based on data from analogous structures. sapub.orgrsc.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3200 - 3500 | FT-IR, Raman |

| C-H Aromatic Stretch | 3000 - 3100 | FT-IR, Raman |

| N-H Bending | 1600 - 1650 | FT-IR |

| C=N/C=C Ring Stretching | 1400 - 1650 | FT-IR, Raman |

| C=S Stretching | 1170 - 1250 | FT-IR, Raman |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy (UV-Vis absorption and fluorescence) investigates the electronic transitions within a molecule and provides insight into its photophysical properties. researchgate.net The spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated pyridine ring system and the thiocarbonyl group. researchgate.net

Studies on the closely related 3-amino-5-mercapto-1,2,4-triazole (B94436) show strong absorption maxima in the range of 254-266 nm, depending on the solvent. rsc.org Similar absorption behavior would be expected for this compound. The position of the absorption maximum can be influenced by solvent polarity, a phenomenon known as solvatochromism. The study of these shifts can provide information about the change in the molecule's dipole moment upon electronic excitation. rsc.org

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. The presence and characteristics (e.g., quantum yield, lifetime) of fluorescence depend on the efficiency of non-radiative decay pathways. For some related pyridinethione derivatives, emission properties are studied to understand their potential as fluorescent probes or materials. beilstein-journals.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₅H₅N₂S), the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The analysis of related heterocyclic thiones reveals common fragmentation pathways, which often involve the loss of small, stable neutral molecules or radicals. sapub.orgresearchgate.net Plausible fragmentation for this compound could include:

Loss of the amino group (•NH₂)

Loss of thiocarbonyl (CS)

Cleavage of the pyridine ring

The fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure. ekb.egmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding accurate data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unambiguously confirm its existence in the thione tautomeric form in the solid state. researchgate.net Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonds. It is highly probable that the amino group (as a hydrogen bond donor) and the thione sulfur atom (as a hydrogen bond acceptor) would engage in extensive intermolecular hydrogen bonding, creating higher-order supramolecular structures like dimers or chains in the crystal lattice. mdpi.com This information is vital for understanding the compound's physical properties and its behavior in the solid state.

Theoretical and Computational Chemistry in 3 Amino 3h Pyridine 2 Thione Research

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the properties of 3-amino-3H-pyridine-2-thione. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost, while ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide benchmarkable results. These calculations are foundational for geometry optimization, reactivity analysis, and spectroscopic predictions.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The key structural features include the planarity of the pyridine (B92270) ring and the orientation of the amino (-NH2) group. The introduction of the amino group at the C3 position can influence the geometry of the pyridine-2-thione core. Computational analysis would typically show that the pyridine ring remains largely planar. The C-S bond length of the thione group and the C-N bond of the amino group are of particular interest as they are central to the molecule's reactivity and tautomeric behavior.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C=S Bond Length | ~1.68 Å | Typical for a thiocarbonyl group, indicating double bond character. |

| C3-NH2 Bond Length | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| N1-H Bond Length | ~1.02 Å | Standard N-H bond length in a heterocyclic amine. |

| C3-C2-N1-H Dihedral Angle | ~180° | Indicates a planar or near-planar arrangement of the ring atoms. |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical insights into a molecule's chemical reactivity and electronic properties.

HOMO : The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to have significant density on the sulfur atom and the amino group, making these the primary sites for electrophilic attack.

LUMO : The LUMO represents the ability to accept an electron. The LUMO is typically distributed over the pyridine ring and the C=S bond, indicating these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a crucial descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity. The introduction of the electron-donating amino group is predicted to raise the energy of the HOMO and slightly alter the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the parent 2-pyridinethione molecule, suggesting enhanced reactivity. irjweb.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.85 | Indicates electron-donating capability. |

| ELUMO | -1.50 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Suggests a moderately reactive molecule. |

| Chemical Hardness (η) | 2.18 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.45 | Indicates the molecule's capacity to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a localized Lewis structure, revealing donor-acceptor interactions that stabilize the molecule. uni-muenchen.de For this compound, NBO analysis would quantify key hyperconjugative interactions.

A significant interaction is expected between the lone pair (lp) of the amino nitrogen and the antibonding π* orbitals of the pyridine ring (lp(N) → π(C-C)/π(C-N)). This interaction signifies the delocalization of the amino group's electrons into the ring, contributing to its electron-donating character and influencing the ring's aromaticity and reactivity. Another important interaction would be between the lone pair of the sulfur atom and adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these interactions measures their importance; higher E(2) values indicate stronger delocalization. researchgate.net

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the molecule experimentally.

Vibrational Frequencies (IR/Raman) : DFT calculations can predict the vibrational modes of the molecule. Key predicted frequencies for this compound would include the C=S stretch (typically around 1100-1200 cm⁻¹), N-H stretches for the amino and ring NH groups (around 3300-3500 cm⁻¹), and various C-H and ring deformation modes. Comparing calculated and experimental spectra helps confirm the structure. researchgate.net

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this molecule, predictions would show characteristic shifts for the protons on the pyridine ring, with the amino group influencing the electronic environment and thus the chemical shifts of adjacent protons. The chemical shift of the N-H protons can also provide information about hydrogen bonding and tautomeric form.

Investigation of Tautomeric Equilibria (Thione-Thiol) using Computational Methods

Like its parent, 2-pyridinethione, this compound can exist in a tautomeric equilibrium with its thiol form, 3-amino-pyridine-2-thiol. acs.org Computational methods are exceptionally well-suited to study this equilibrium by calculating the relative energies of the two tautomers.

Studies on the parent 2-pyridinethione/thiol system have shown that while the thiol form may be more stable in the gas phase due to aromaticity, the thione form is significantly stabilized in solution by its larger dipole moment. acs.org For this compound, calculations would involve optimizing the geometry of both the thione and thiol tautomers and comparing their energies (including zero-point vibrational energy corrections).

The electron-donating amino group is expected to influence this equilibrium. By donating electron density into the ring, the -NH2 group can further stabilize the aromatic thiol form. However, it can also engage in intramolecular hydrogen bonding with the thione sulfur in certain conformations, which could stabilize the thione form. High-level calculations in both the gas phase and including a solvent model (like the Polarizable Continuum Model, PCM) are necessary to predict the predominant tautomer under different conditions. researchgate.net

Mechanistic Insights from Computational Reaction Pathway Studies

Theoretical calculations can be used to map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. This provides deep mechanistic insight that is often difficult to obtain experimentally.

For this compound, a key reaction pathway to study would be the intramolecular proton transfer that interconverts the thione and thiol tautomers. acs.org Computational studies can locate the transition state for this transfer and calculate the activation energy barrier. For the parent 2-pyridinethione, the direct intramolecular proton transfer has a high energy barrier, suggesting that in reality, the transfer is likely facilitated by solvent molecules or occurs in a dimeric form. acs.org Similar calculations for the 3-amino derivative would reveal whether the amino group alters this mechanism, for instance, by participating in a lower-energy transition state. Other potential reaction pathways, such as its role in multicomponent reactions or cycloadditions, could also be explored computationally. beilstein-journals.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecules, providing insights into their structural dynamics, stability, and interactions with the surrounding environment. In the context of this compound and its derivatives, MD simulations offer a window into the complex interplay of forces that govern their behavior at an atomic level. These simulations are particularly valuable for understanding phenomena that are difficult to capture with static computational methods, such as conformational changes, solvent effects, and the stability of different tautomeric forms over time.

Research on related pyridine-thione systems has demonstrated the utility of MD simulations in elucidating their dynamic properties. For instance, simulations have been employed to study the hydration of 2-mercaptopyridine (B119420), a compound that, like this compound, can exist in thione and thiol tautomeric forms. su.se These studies provide a basis for understanding how water molecules arrange around the thione and amino groups, which is crucial for predicting the compound's solubility and its behavior in biological systems.

Furthermore, MD simulations are instrumental in studying the interactions between this compound and potential binding partners, such as proteins. nih.govnih.gov By placing the molecule in a simulation box with a target protein and solvent, it is possible to observe the binding process and analyze the stability of the resulting complex. This information is invaluable for drug design and understanding the molecule's mechanism of action at a molecular level.

Detailed Research Findings

While specific MD simulation studies on this compound are not extensively documented in the public domain, the research on analogous compounds provides a clear framework for the expected findings.

Solvation and Hydration: MD simulations of 2-mercaptopyridine in water have shown that the thione form is well-solvated, with specific hydration patterns around the nitrogen and sulfur atoms. su.se A similar investigation of this compound would likely reveal distinct hydration shells around the amino group and the thione moiety, influencing its tautomeric equilibrium and reactivity. The number of water molecules in the first solvation shell and their residence times can be quantified to build a detailed model of its hydration. su.se

Tautomeric Stability: The relative stability of the thione and thiol tautomers is a key question that MD simulations can help address, particularly in a solvent environment. While quantum mechanical calculations can predict the gas-phase energetics, MD simulations can capture the influence of explicit solvent molecules on the tautomeric preference. Studies on 2-pyridinethione have shown that the thione tautomer is favored in solution due to its larger dipole moment, which is stabilized by polar solvents. acs.org A similar effect would be expected for this compound.

Conformational Dynamics: The amino group in this compound introduces additional conformational flexibility. MD simulations can explore the rotational barrier around the C-N bond and the preferred orientation of the amino group relative to the pyridine ring. The dynamic behavior of this group can have significant implications for its ability to form hydrogen bonds and interact with other molecules.

Interaction with Biomolecules: In the context of medicinal chemistry, MD simulations can be used to assess the stability of this compound when bound to a biological target, such as an enzyme. nih.govnih.govekb.eg By analyzing the interaction energies, hydrogen bond patterns, and conformational changes of both the ligand and the protein over time, researchers can predict the binding affinity and residence time of the compound in the active site.

Data Tables

The following tables provide representative data that would be generated from MD simulations of this compound. The values are illustrative and based on typical findings for similar heterocyclic molecules in the literature. su.seresearchgate.net

Table 1: Typical MD Simulation Parameters for this compound in Water

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent Model | SPC/E, TIP3P, or TIP4P |

| Simulation Box | Cubic or dodecahedron |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Table 2: Representative Simulation Results for Dynamic Behavior and Stability

| Metric | Representative Value/Observation | Significance |

| RMSD (backbone) | 1.5 - 2.5 Å | Indicates overall structural stability during the simulation. |

| RMSF (amino group) | 2.0 - 3.5 Å | Highlights the flexibility of the amino substituent. |

| Hydrogen Bonds (to water) | 3 - 5 | Quantifies the extent of interaction with the solvent. |

| Radial Distribution Function g(r) (S...O_water) | Peak at ~3.2 Å | Shows the distance to the first solvation shell around the sulfur atom. |

| Interaction Energy (with target protein) | -40 to -60 kcal/mol | Suggests the strength of binding to a biological receptor. |

These tables underscore the quantitative nature of the insights that can be gained from MD simulations, providing a detailed picture of the dynamic behavior and stability of this compound at the molecular level.

Research into Biological Activities and Structure Activity Relationships Sar

Enzyme Inhibition Studies

The 3-aminopyridine-2-thione core structure and its analogs have been investigated for their ability to inhibit various enzymes, playing a crucial role in the development of targeted therapies.

Histone Deacetylase (HDAC) Inhibition Mechanisms

While direct studies on 3-amino-3H-pyridine-2-thione as a histone deacetylase (HDAC) inhibitor are not extensively documented, research on the structurally related 3-hydroxypyridine-2-thione (3HPT) scaffold provides significant insights. The 3HPT core has been identified as a novel zinc-binding group essential for HDAC inhibition. nih.govacs.org Structure-activity relationship (SAR) studies on 3HPT derivatives have led to the development of selective inhibitors for HDAC6 and HDAC8, with no activity against HDAC1. nih.govacs.org These inhibitors typically consist of a zinc-binding group, a linker, and a surface recognition "cap" group. acs.org

Further research into this class of compounds has produced two lead compounds, 10d and 14e, which demonstrate potent and selective inhibition of HDAC6 and HDAC8. nih.gov Notably, these compounds have shown anticancer activity against various cancer cell lines. nih.gov Another related compound, 1-hydroxypyridine-2-thione (1HPT), has also been explored as a key pharmacophore for zinc-binding, resulting in highly selective HDAC inhibitors. nih.gov Specifically, 1HPT-6-carboxylic acid shows selective inhibition of HDAC6. nih.gov The potential binding modes of these compounds have been examined using molecular docking. nih.gov

Table 1: HDAC Inhibition by Pyridine-2-thione Derivatives

| Compound | Target HDAC | IC50 (nM) | Selectivity |

|---|---|---|---|

| 1HPT-6-carboxylic acid | HDAC6 | 150 | Selective for HDAC6 |

This table is interactive. Click on the headers to sort the data.

Phosphoinositide-Specific Phospholipase C-γ (PI-PLC) Inhibition Research

Currently, there is a lack of specific research available in the public domain regarding the inhibition of Phosphoinositide-Specific Phospholipase C-γ (PI-PLC) by this compound or its close derivatives.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The pyridine-2-thione scaffold has been a subject of interest in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a key enzyme implicated in various diseases, including diabetes, cancer, and Alzheimer's disease. nih.gov A novel series of inhibitors, including COB-152 and COB-187, which contain a five-membered heterocyclic ring with a thione at C2 and a pyridine (B92270) substituted methyl at N3, have been identified as potent and highly selective inhibitors of GSK-3. nih.govacs.org These compounds have distinct molecular structures compared to other known GSK-3 inhibitors like Tideglusib. nih.govresearchgate.net

Computational studies, including molecular docking and Markov State Modeling, have been employed to understand the binding modes and the effects of single atom substitutions on the inhibition efficiency of these compounds. acs.orgresearchgate.net The development of selective GSK-3 inhibitors is challenging due to the homology with other kinases, making the discovery of novel scaffolds like those based on pyridine-2-thione significant. researchgate.net

Other Kinase Inhibition (e.g., Ser/Thr kinases, Cdc7, B-Raf, PKCθ, Src)

The broader aminopyridine and thienopyridine scaffolds have been explored as inhibitors of various other kinases. A fragment library based on 3-aminopyridin-2-one identified inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.govnih.gov Specifically, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one was identified as a ligand-efficient inhibitor. nih.govnih.gov Structural studies through X-ray crystallography have revealed key interactions of these fragments within the kinase binding sites. nih.govnih.gov

Furthermore, preliminary in silico experiments on dimeric compounds derived from 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) suggest they are promising candidates for the inhibition of proto-oncogene tyrosine-protein kinase (Src). acs.org Derivatives of pyridine have also been investigated as inhibitors of Pim-1 kinase and as dual inhibitors of PI3K and mTOR. nih.govresearchgate.net The pyrazolopyridine scaffold, a bioisostere of purine, is a privileged structure in kinase inhibitor design, with some derivatives showing inhibitory activity against a range of kinases. nih.gov

Antimicrobial Activity Research

Derivatives of pyridine-2(1H)-thione have been synthesized and evaluated for their antimicrobial properties. These studies often involve the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine (B153569), and pyridothienopyrimidine derivatives. tandfonline.comresearchgate.net

Investigation of Antibacterial Mechanisms

Research into the antibacterial activity of pyridine-2-thione derivatives has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For instance, novel synthesized 6-(quinolin-2-ylthio)pyridine derivatives have demonstrated promising antimicrobial activity. bohrium.com Similarly, a series of hydrazones bearing pyridine and 1,2,4-triazole-3-thione moieties have been synthesized and screened for their antibacterial and antifungal activities. mdpi.com

Specific derivatives have shown high activity against strains like Mycobacterium luteum. mdpi.com The antimicrobial screening of newly synthesized pyridinethione derivatives and their subsequent products, such as thieno[2,3-b]pyridines, has identified several compounds with significant activity. nih.gov While these studies establish the antimicrobial potential of the pyridine-2-thione scaffold, detailed mechanistic studies for this compound itself are not widely reported. The general approach involves synthesizing a range of derivatives and screening them to identify the most potent compounds and to establish a preliminary structure-activity relationship. researchgate.netnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridine-2-thione (3HPT) |

| 1-hydroxypyridine-2-thione (1HPT) |

| 1HPT-6-carboxylic acid |

| COB-152 |

| COB-187 |

| Tideglusib |

| 3-aminopyridin-2-one |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |

| 3-aminothieno[2,3-b]pyridine-2-carboxamide |

| 6-(quinolin-2-ylthio)pyridine |

Antifungal Properties and Modes of Action

Derivatives of this compound have demonstrated notable antifungal activity. Studies have shown that the introduction of various substituents onto the core structure can significantly modulate this activity. For instance, certain Schiff base derivatives have been synthesized and evaluated for their efficacy against various fungal strains.

The mode of action for these compounds is believed to be multifaceted. One proposed mechanism involves the inhibition of essential fungal enzymes. The thione group, in particular, is a key pharmacophore that can chelate metal ions crucial for enzymatic function in fungi. Molecular docking studies have suggested that these compounds can bind to the active sites of fungal enzymes, disrupting their catalytic activity.

Antiprotozoal and Antileishmanial Activity Research

Research has highlighted the potential of this compound derivatives as antiprotozoal and, more specifically, antileishmanial agents. Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health issue. The development of new, effective, and less toxic drugs is a priority.

Studies have shown that certain pyridine-2-thione derivatives exhibit potent activity against Leishmania major promastigotes. The mechanism of this activity is thought to involve the inhibition of key parasitic enzymes, such as trypanothione (B104310) reductase, which is essential for the parasite's survival and defense against oxidative stress. The ability of the thione group to interact with the active site of this enzyme is considered a critical factor in its antileishmanial effect.

Anticancer Research

The antiproliferative properties of this compound and its analogs have been a significant focus of anticancer research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

Cell Line Studies for Antiproliferative Effects (focus on molecular mechanisms)

A number of studies have evaluated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The molecular mechanisms underlying these antiproliferative effects are believed to involve the targeting of key cellular pathways involved in cancer cell proliferation and survival.

One area of investigation has been the role of these compounds as inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. It has been proposed that pyridine-2-thione derivatives can bind to the ATP-binding pocket of CDKs, thereby inhibiting their activity and leading to cell cycle arrest.

Induction of Apoptosis Mechanisms

In addition to inhibiting cell proliferation, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for removing damaged or unwanted cells, and its evasion is a key characteristic of cancer.

The induction of apoptosis by these compounds is thought to be mediated through various pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. Elevated levels of ROS can lead to oxidative stress, damage to cellular components such as DNA and mitochondria, and the activation of apoptotic signaling cascades.

Molecular Docking and Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action of this compound derivatives and in identifying their putative protein targets. These studies provide insights into the binding modes and affinities of these compounds with various biological macromolecules.

Molecular docking simulations have been used to predict the interactions between pyridine-2-thione derivatives and the active sites of various enzymes. These studies have helped to rationalize the observed biological activities and to guide the design of new, more potent analogs. The interactions typically involve hydrogen bonding, hydrophobic interactions, and, in some cases, coordination with metal ions in the active site.

Identification of Putative Protein Targets

Through molecular docking and other computational approaches, several putative protein targets for this compound and its derivatives have been identified. These targets are often enzymes that are essential for the survival and proliferation of pathogens or cancer cells.

Analysis of Binding Modes and Affinities

The investigation into how molecules derived from or related to this compound interact with biological targets is crucial for understanding their mechanism of action. Docking and molecular dynamics simulations are key tools in this analysis, providing insights into potential binding modes and the stability of ligand-receptor complexes. upstate.edu

A notable area of research has been the development of antagonists for the Corticotrophin Releasing Factor Receptor-1 (CRFR1), a target for treating depression and anxiety. upstate.edu In one study, a series of new thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which apply a scaffold hopping strategy from the pyridine-2-thione core, were designed and evaluated. upstate.edu Molecular docking studies suggested that these compounds bind allosterically within the transmembrane domain (TMD) of the CRFR1 receptor, similar to the known antagonist CP-376395. upstate.edu

Assessment of binding affinities is a quantitative measure of the strength of the interaction. For the thiazolo[4,5-d]pyrimidine derivatives targeting CRFR1, binding assays using [¹²⁵I]-Tyr⁰-sauvagine were conducted. Several compounds showed significant inhibition of specific binding, with the most potent candidate demonstrating high affinity. upstate.edu

In silico studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides have also predicted potential interactions with key enzymes like acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src), suggesting these as promising targets for further investigation. acs.org Computational methods are frequently used to predict the binding free energy of protein-ligand complexes, employing scoring functions that account for factors like lipophilic interactions and hydrogen bonding. u-strasbg.fr

Table 1: Binding Affinity of a Lead CRFR1 Antagonist Derivative A representative example of binding affinity for a thiazolo[4,5-d]pyrimidine derivative.

| Compound | Target | Binding Affinity (Ki) | Assay Method |

|---|---|---|---|

| 3-(2,4-dimethoxyphenyl)-7-(dipropylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-one (8c) | CRFR1 | 32.1 nM | [125I]-Tyr0-sauvagine specific binding assay |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to identify the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net These models are invaluable for designing new, more potent compounds.

For the development of CRFR1 antagonists based on the thiazolo[4,5-d]pyrimidine scaffold, analysis of various non-peptide inhibitors revealed four fundamental pharmacophoric requirements. upstate.edu A 3D QSAR model further informed the selection of specific chemical groups to be included in the design of new derivatives. upstate.edu The careful selection of substituents, such as the 2,4-dimethoxyphenyl group, was based on these models to ensure required orthogonality and balance lipophilicity. upstate.edu

The essential pharmacophoric features for CRFR1 antagonists include: upstate.edu

A central scaffold (mono-, bi-, or tricyclic) that can be occupied by the pyridine-thione related core.

A proton-accepting nitrogen atom, crucial for hydrogen bonding.

A methyl substitution on the carbon adjacent to the essential nitrogen.

An orthogonal aromatic ring.

A non-bulky mono- or dialkyl amino group.

While a specific QSAR model for this compound itself was not detailed in the search results, studies on related structures like 2-aminopyridine (B139424) derivatives highlight the utility of this approach. nih.gov In such studies, statistically significant QSAR models are developed and validated to predict the activity of new compounds, with contour plots helping to visualize the relationship between structural features and biological response. nih.gov

Table 2: Pharmacophore Requirements for CRFR1 Antagonists Based on analysis of non-peptide small molecule inhibitors.

| Pharmacophore Feature | Description/Role |

|---|---|

| Central Scaffold | Provides the core molecular structure. |

| Proton-Accepting Nitrogen | Essential for hydrogen bond formation with the receptor. |

| Adjacent Methyl Group | Positional feature enhancing binding. |

| Orthogonal Aromatic Ring | Provides necessary steric and electronic properties. |

| Non-Bulky Alkyl Amino Group | Contributes to binding without steric hindrance. |

Research into other Biologically Relevant Activities (e.g., Antihistaminic, Anticonvulsant, Neurotropic, Herbicide Safening)

Derivatives and structural analogs of this compound have been investigated for a wide range of biological activities.

Antihistaminic Activity The antihistaminic potential of related structures has been explored. For instance, Rocastine, a compound containing a pyrido[3,2-f]-1,4-oxazapine-5(2H)-thione structure, demonstrates potent H1 antihistaminic activity. drugbank.com Studies on its optical isomers revealed that the R configuration is over 300 times more potent than the S isomer. drugbank.com Molecular modeling suggests a specific binding conformation at the histamine (B1213489) H1 receptor, where the pyridine ring, ether oxygen, and a protonated amine group are positioned similarly to classical antihistamines. drugbank.com Research on other heterocyclic systems, such as 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones, has also identified compounds with antihistaminic activity equipotent to the standard drug pheniramine (B192746) maleate. researchgate.net

Anticonvulsant Activity The pyridine core is a feature in various compounds screened for anticonvulsant properties. While direct studies on this compound are limited, research on related heterocycles provides context. A series of 3-aminopyrroles were synthesized and found to exhibit considerable anticonvulsant activity with low neurotoxicity in models like the maximal electroshock seizure (MES) test. acs.org The most active of these compounds, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, was shown to be a frequency-dependent sodium channel blocker. acs.org Similarly, derivatives of 1,2,4-triazole-3-thione have been identified with clear antinociceptive and anticonvulsant effects. jpccr.eu The broad investigation of quinazoline (B50416) derivatives has also yielded molecules with significant anticonvulsant activity in both MES and pentylenetetrazole (PTZ) seizure tests. sci-hub.se

Neurotropic Activity Neurotropic activity encompasses effects on the nervous system. The research into CRFR1 antagonists is a prime example of a targeted neurotropic application. upstate.edu By blocking CRFR1, these compounds can modify the body's stress response, indicating potential for treating anxiety and depression. upstate.edu Furthermore, some small molecule anticonvulsant agents have been noted for their potent in vitro neuroprotective effects, adding another dimension to their neurotropic profile. jpccr.eu

Herbicide Safening A significant application for analogs of this compound is in agriculture as herbicide safeners (or antidotes). Close structural analogs, specifically 3-aminothieno[2,3-b]pyridines and 3-imino-3H- researchgate.netmdpi.comdithiolo[3,4-b]pyridines, have been recognized as effective safeners for the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). researchgate.netmdpi.com When used with herbicides, these compounds protect crop plants from chemical injury without diminishing the herbicide's effect on weeds. mdpi.comnih.gov In laboratory experiments on sunflower seedlings, certain dithiolo[3,4-b]pyridine derivatives were shown to significantly reduce the toxic effects of 2,4-D on both the hypocotyls and roots of the seedlings. nih.gov

Table 3: Herbicide Safening Effect of Dithiolo[3,4-b]pyridine Derivatives against 2,4-D Data from laboratory experiments on sunflower seedlings.

| Compound Type | Effect on Sunflower Seedlings Treated with 2,4-D |

|---|---|

| 3H- researchgate.netmdpi.comdithiolo[3,4-b]pyridines | Reduced negative effect on hypocotyls by 34–60%. nih.gov |

| 3H- researchgate.netmdpi.comdithiolo[3,4-b]pyridines | Reduced negative effect on roots by 40–55%. nih.gov |

Exploration of 3 Amino 3h Pyridine 2 Thione in Advanced Material Science and Coordination Chemistry

Coordination Chemistry: 3-amino-3H-pyridine-2-thione as a Ligand

The presence of multiple donor atoms (the amino nitrogen, the pyridine (B92270) ring nitrogen, and the thione sulfur) makes this compound a versatile ligand in coordination chemistry. The thione group can exist in tautomeric equilibrium with its thiol form (3-aminopyridine-2-thiol), which further expands its coordination possibilities. acs.org

Chelation Modes and Metal Complex Synthesis

The coordination of this compound to metal centers can occur through various modes, influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. While specific studies on the chelation of this compound are not abundant, the behavior of related aminopyridine and pyridine-2-thione ligands provides significant insight into its potential coordination chemistry.

Aminopyridine ligands are known to coordinate to metal centers through either the pyridine nitrogen or the amino nitrogen. preprints.org For instance, in complexes with 3-aminopyridine (B143674), both terminal and bridging coordination modes have been observed. elsevierpure.comresearchgate.net In some cases, the aminopyridine ligand acts as a monodentate ligand, coordinating through the pyridine nitrogen. mdpi.com In others, it can bridge two metal centers. elsevierpure.comresearchgate.net

The thione group introduces additional coordination possibilities. Pyridine-2-thione and its derivatives can coordinate to metal ions as a monodentate ligand through the sulfur atom or as a bidentate ligand, forming a chelate ring by coordinating through both the sulfur and the pyridine nitrogen atoms. The deprotonated thiol form is a common coordinating agent, acting as an anionic ligand. researchgate.net

The synthesis of metal complexes with ligands similar to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For example, complexes of 3-aminopyridine with cobalt(II) and nickel(II) have been synthesized by reacting the corresponding metal sulfates or nitrates with 3-aminopyridine in aqueous or methanolic solutions. elsevierpure.comresearchgate.net Similarly, complexes of N-aminopyrimidine-2-thione have been prepared with various transition metals. researchgate.net

Table 1: Examples of Metal Complex Synthesis with Related Ligands

| Ligand | Metal Salt | Solvent | Resulting Complex | Reference |

| 3-Aminopyridine | NiSO₄·6H₂O | Water/Ethanol | catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | researchgate.net |

| 3-Aminopyridine | Co(NO₃)₂·6H₂O | Methanol | [Co(3-ampy)₄(NCS)₂] | researchgate.net |

| N-Aminopyrimidine-2-thione | Co(II), Ni(II), Cu(II), Zn(II) salts | Not Specified | Metal complexes with intense emissions | researchgate.net |

| 2-Aminopyridine (B139424) | [(η⁵-C₅H₅)Fe(CO)₂]⁺ | Dichloromethane | [(η⁵-C₅H₅)Fe(CO)₂(2-Apy)]NO₃ | preprints.org |

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and potential applications. Various spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. For aminopyridine complexes, a shift in the vibrational frequencies of the C=N and C-N bonds of the pyridine ring, as well as the N-H stretching and bending vibrations of the amino group, can indicate coordination to the metal ion. ekb.eg In complexes of thione ligands, a shift in the ν(C=S) band to lower frequencies is indicative of coordination through the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. preprints.org

Table 2: Structural Data for Metal Complexes with Related Ligands

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

| [Cd(3AP)₂(Zn(μ₄-CN)₄)]n | Monoclinic | C2/c | 3D coordination polymer | tubitak.gov.tr |

| [Cu(3-aminopyridine)₂(NCS)₂] | Not Specified | Not Specified | 1D coordination polymer | nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Not Specified | Not Specified | 3D crystal structure | nih.gov |

| [ApHFeBr(μ-Br)]₂ (ApH = bulky aminopyridine) | Monoclinic | C2/c | Dimeric structure with η¹-coordination | mdpi.com |

Potential Applications in Organic Electronic Materials and Nonlinear Optics (NLO)

The unique electronic properties of pyridine derivatives, particularly those with donor and acceptor groups, make them promising candidates for applications in advanced materials.

The field of organic electronics leverages the properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Pyridine-containing polymers and small molecules have been explored for these applications. openmedicinalchemistryjournal.com The presence of both an electron-donating amino group and a π-system in this compound suggests its potential as a building block for organic electronic materials.

Nonlinear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to a variety of interesting and useful phenomena. acs.org Materials with significant NLO properties are crucial for applications in optical switching, frequency conversion, and optical data storage. Organic molecules with a push-pull structure, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit large second- and third-order NLO responses. rsc.org

Aminopyridine derivatives have been investigated as NLO materials. scientific.netbohrium.combohrium.com Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of such molecules, providing insights into their potential for NLO applications. researchgate.net The combination of the amino group (donor) and the pyridine ring (which can act as an acceptor or part of the π-bridge) in this compound makes it a candidate for NLO applications. The thione group can also influence the electronic properties and enhance the NLO response.

Table 3: NLO Properties of Related Compounds

| Compound | Technique | Key Finding | Reference |

| 2-Aminopyridinium p-toluenesulphonate | DFT Calculation | Good nonlinear behavior confirmed by calculated static hyperpolarizability. | researchgate.net |